3-methyl(113C)butanoic acid
Overview
Description
3-methyl(113C)butanoic acid: is a labeled form of isovaleric acid, where the carbon-13 isotope is incorporated at the first carbon position. The chemical formula for isovaleric acid-1-13C is (CH3)2CHCH213CO2H, and it has a molecular weight of 103.12 g/mol . This compound is used extensively in research due to its isotopic labeling, which allows for detailed studies in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-methyl(113C)butanoic acid can be synthesized through several methods. One common approach involves the hydroformylation of isobutylene with syngas, forming isovaleraldehyde, which is then oxidized to produce isovaleric acid . The incorporation of the carbon-13 isotope is achieved by using carbon-13 labeled reagents during the synthesis process.
Industrial Production Methods: In an industrial setting, the production of isovaleric acid-1-13C involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors for hydroformylation and oxidation processes, ensuring the incorporation of the carbon-13 isotope at the desired position .
Chemical Reactions Analysis
Types of Reactions: 3-methyl(113C)butanoic acid undergoes typical carboxylic acid reactions, including:
Oxidation: It can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for forming acid chlorides, and alcohols or amines for ester and amide formation.
Major Products:
Oxidation: Products can include aldehydes, ketones, or carboxylic acids.
Reduction: Alcohols are the primary products.
Substitution: Esters, amides, and anhydrides are common products.
Scientific Research Applications
Chemistry: 3-methyl(113C)butanoic acid is used in tracer studies to understand reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of the compound in various chemical reactions .
Biology: In biological research, it is used to study metabolic pathways and enzyme activities. The carbon-13 label helps in identifying and quantifying metabolites in complex biological systems .
Medicine: this compound is used in medical research to study metabolic disorders and the effects of drugs on metabolic pathways. It helps in understanding the pharmacokinetics and pharmacodynamics of various compounds .
Industry: In industrial applications, it is used in the production of labeled compounds for research and development purposes. It also finds use in quality control and process optimization .
Mechanism of Action
3-methyl(113C)butanoic acid exerts its effects through its incorporation into metabolic pathways. It acts as a substrate for various enzymes, allowing researchers to study enzyme kinetics and metabolic fluxes. The carbon-13 label provides a unique signature that can be detected using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling detailed analysis of metabolic processes .
Comparison with Similar Compounds
Isovaleric acid: The unlabeled form of isovaleric acid, with the same chemical structure but without the carbon-13 isotope.
Valeric acid: A straight-chain analog of isovaleric acid, differing in the branching of the carbon chain.
Butyric acid: A shorter-chain analog with similar chemical properties but different biological effects.
Uniqueness: 3-methyl(113C)butanoic acid is unique due to its isotopic labeling, which allows for detailed studies in various scientific fields. The carbon-13 label provides a distinct advantage in tracer studies, enabling researchers to track the compound’s fate in complex systems .
Properties
IUPAC Name |
3-methyl(113C)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYFCOCPABKNJV-HOSYLAQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480867 | |
Record name | Isovaleric acid-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87994-84-1 | |
Record name | Isovaleric acid-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isovaleric acid-1-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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